molecular formula C15H22BNO4 B3102221 N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide CAS No. 1415793-74-6

N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No.: B3102221
CAS No.: 1415793-74-6
M. Wt: 291.15 g/mol
InChI Key: ITAKZSWQDUKDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a boronic ester-containing compound widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The molecule features a phenoxyacetamide backbone with a para-substituted pinacol boronate group and a methyl substituent on the acetamide nitrogen. This structure optimizes steric and electronic properties for applications in medicinal chemistry (e.g., prostate cancer drug development) and materials science .

Properties

IUPAC Name

N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-6-8-12(9-7-11)19-10-13(18)17-5/h6-9H,10H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAKZSWQDUKDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141217
Record name N-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415793-74-6
Record name N-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415793-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with N-methyl-2-bromoacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoacetamide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects depends on the specific application. In the context of organic synthesis, the boronic ester group can participate in cross-coupling reactions, forming new carbon-carbon bonds. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Substitution Position and Reactivity

Compound Name Substituent Position Yield (%) Key Properties/Applications Reference
N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide Para N/A High cross-coupling efficiency; used in spirocyclic chromane derivatives for cancer therapy
N-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Meta, para 77 Dual boron sites enable polyfunctional coupling; challenging purification
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 214360-60-8) Para 93 Single para-boron site; higher yield due to reduced steric hindrance
N-Cyclopentyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide (CAS 2056919-34-5) Meta N/A Meta substitution alters electronic profile; cyclopentyl group increases lipophilicity

Key Findings :

  • Para-substituted boronates (e.g., CAS 214360-60-8) exhibit higher synthetic yields (93%) compared to meta-substituted analogs due to favorable reaction kinetics .
  • Dual boron substitution (meta and para) introduces complexity in purification but expands utility in multi-step syntheses .

Substituent Effects on Acetamide Nitrogen

Compound Name R Group on Acetamide Melting Point (°C) Applications Reference
This compound Methyl N/A Intermediate in bioactive spirocyclic compounds
N-isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (CAS 1704122-04-2) Isopropyl N/A Enhanced steric bulk may reduce off-target binding in drug candidates
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1082066-33-8) H (no substituent) N/A Simpler structure for fundamental reactivity studies

Key Findings :

  • Methyl substituents balance steric accessibility and electronic effects, making the compound versatile in drug design .
  • Larger groups (e.g., isopropyl) may improve selectivity but reduce reaction rates in cross-coupling .

Heterocyclic and Biphenyl Derivatives

Compound Name Core Structure Notable Features Reference
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (CAS 1220220-21-2) Pyridine Heterocyclic core enhances binding to metal catalysts; used in OLED materials
2-([1,1'-Biphenyl]-4-yl)-N-(4-boronated phenyl)acetamide (e.g., 6.49) Biphenyl Extended conjugation improves luminescence in optoelectronic materials

Key Findings :

  • Pyridine-containing analogs (e.g., CAS 1220220-21-2) exhibit altered electronic properties for specialized applications like OLEDs .
  • Biphenyl derivatives (e.g., 6.49) demonstrate utility in materials science due to enhanced π-conjugation .

Physicochemical Properties

  • Solubility : Methyl and smaller substituents (e.g., H) improve aqueous solubility, while bulky groups (e.g., isopropyl, cyclopentyl) increase hydrophobicity .
  • Melting Points: Compounds like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (75°C) and analogs with fluorinated groups exhibit higher crystallinity .

Biological Activity

N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a compound of interest due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety suggests applicability in medicinal chemistry, particularly in drug design and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₉B₁O₄
  • Molecular Weight : 265.12 g/mol
  • CAS Number : 1415793-74-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles in proteins, which may lead to modulation of enzymatic activity or receptor interactions.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer activities. For example:

  • In vitro Studies : N-Methyl derivatives have shown inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC₅₀ values in the low micromolar range (0.126 μM) . This suggests a potential for selective targeting of cancer cells while sparing normal cells.
Cell Line IC₅₀ (μM) Selectivity
MDA-MB-231 (TNBC)0.126High against MCF10A (19-fold lower effect)
MCF717.02Lower compared to MDA-MB-231

Antiviral Activity

There is emerging evidence that compounds similar to this compound may possess antiviral properties. For instance:

  • Viral Load Reduction : In a mouse model infected with influenza A virus, compounds demonstrated over a 2-log reduction in viral load following oral administration . This indicates direct antiviral effects potentially via inhibition of viral replication.

Case Studies

  • Subacute Toxicity Study : A study assessing the safety profile of similar compounds showed that at high doses (40 mg/kg), there were no significant adverse effects observed in healthy mice after three days of treatment .
  • Metastasis Inhibition : In vivo experiments involving BALB/c nude mice revealed that treatment with related compounds significantly inhibited lung metastasis in breast cancer models compared to standard treatments .

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)phenoxy)acetamide?

Methodological Answer:
The synthesis involves two key steps: (1) formation of the phenoxyacetamide backbone and (2) introduction of the boronic ester group. For the boronic ester, Suzuki-Miyaura coupling or direct boronation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis is common. Key parameters include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos (1–2 mol%) .
  • Solvent : Anhydrous DMF or THF under inert atmosphere (N₂/Ar).
  • Temperature : 80–100°C for 12–24 hours .
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates .
    Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography (silica gel, gradient elution) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR :
    • 1H NMR : δ 1.3 ppm (s, 12H, dioxaborolane methyl groups), δ 3.0 ppm (s, 3H, N-methyl), δ 4.6 ppm (s, 2H, CH₂ of acetamide), δ 6.8–7.4 ppm (aromatic protons) .
    • 13C NMR : δ 80–85 ppm (B-O-C), δ 170 ppm (C=O of acetamide) .
  • IR : B-O stretch at ~1340 cm⁻¹ and C=O stretch at ~1660 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ at m/z 347.2 (calculated for C₁₅H₂₂BNO₄) .

Advanced: How to address by-product formation during boronation?

Methodological Answer:
Common by-products include deboronated intermediates or cross-coupled impurities. Mitigation strategies:

  • Stoichiometric control : Use 1.2 equivalents of B₂pin₂ to ensure complete boronation .
  • Catalyst optimization : Additives like XPhos ligand reduce Pd-mediated side reactions .
  • Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to separate isomers or boronic acid derivatives .
  • Reaction monitoring : Use ¹¹B NMR to track boronate ester formation (δ ~30 ppm) .

Advanced: How does the boronic ester moiety influence stability under aqueous conditions?

Methodological Answer:
The dioxaborolane group is prone to hydrolysis, forming boronic acid. Stability studies should include:

  • pH-dependent degradation : Use buffer solutions (pH 5–9) and monitor via LC-MS. Hydrolysis accelerates at pH < 7 due to protonation of the B-O bond .
  • Storage : Lyophilize and store under argon at –20°C. Solubilize in anhydrous DMSO for biological assays .
  • Stabilizers : Add 1–5% pinacol to solutions to suppress hydrolysis .

Basic: What in vitro assays evaluate bioactivity for kinase inhibition?

Methodological Answer:

  • Kinase inhibition assays : Use ADP-Glo™ kinase assay with recombinant kinases (e.g., EGFR, ALK). Incubate compound (1–10 µM) with ATP and substrate, measure luminescence .
  • Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 24–72 hours. IC₅₀ values correlate with boronic ester’s electrophilic reactivity .
  • Binding studies : Surface plasmon resonance (SPR) to assess affinity for target proteins .

Advanced: What computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate HOMO-LUMO gaps. The boronic ester’s LUMO (-1.5 eV) aligns with aryl halides’ HOMO, favoring oxidative addition .
  • Molecular docking : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) using AutoDock Vina. Key binding sites: B atom with Pd center, acetamide with ligand .
  • Kinetic studies : Use Eyring equation to model activation energy for transmetallation steps .

Basic: How to ensure purity for pharmacological studies?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, 70% acetonitrile/30% H₂O + 0.1% TFA) to achieve >98% purity .
  • Elemental analysis : Confirm boron content via ICP-MS (expected ~3.1% w/w) .
  • Counterion analysis : Use ion chromatography to detect residual K⁺ or Cs⁺ from reaction bases .

Advanced: Can the compound act as a bifunctional linker in PROTACs?

Methodological Answer:
Yes, the boronic ester enables conjugation to aryl halide-containing E3 ligase ligands (e.g., thalidomide), while the acetamide links to target protein binders. Method:

  • Suzuki coupling : React with bromo-thalidomide derivatives under Pd catalysis .
  • In-cell efficacy : Test degradation efficiency (DC₅₀) via Western blotting in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.